4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid
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Overview
Description
4-Hydroxy-7-sulfoquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a sulfonic acid group at the 7th position, and a carboxylic acid group at the 3rd position on the quinoline ring. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the sulfonation of 4-hydroxyquinoline-3-carboxylic acid using sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Another approach involves the use of anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to yield the desired compound .
Industrial Production Methods
Industrial production of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid often employs large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-sulfoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives
Reduction: Formation of 4-hydroxy-7-sulfoquinoline-3-methanol
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
4-Hydroxy-7-sulfoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-sulfoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
7-Sulfoquinoline-3-carboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
4-Hydroxy-2-quinolone: Contains a different arrangement of functional groups, leading to distinct biological activities.
Uniqueness
4-Hydroxy-7-sulfoquinoline-3-carboxylic acid is unique due to the presence of all three functional groups (hydroxyl, sulfonic acid, and carboxylic acid) on the quinoline ring. This combination imparts a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
63463-28-5 |
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Molecular Formula |
C10H7NO6S |
Molecular Weight |
269.23 g/mol |
IUPAC Name |
4-oxo-7-sulfo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO6S/c12-9-6-2-1-5(18(15,16)17)3-8(6)11-4-7(9)10(13)14/h1-4H,(H,11,12)(H,13,14)(H,15,16,17) |
InChI Key |
RJBZLMIRRDZOGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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